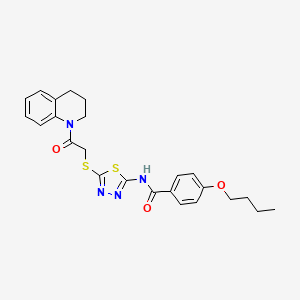

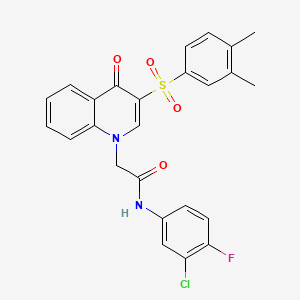

![molecular formula C21H19N3O3 B2503466 4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代-1,2-二氢-3-喹啉羧酸甲酯 CAS No. 1251676-20-6](/img/structure/B2503466.png)

4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代-1,2-二氢-3-喹啉羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The compound “methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” likely shares these properties, given its indole moiety.

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The molecular structure of “methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” would be expected to reflect these characteristics.Chemical Reactions Analysis

Indoles are important types of molecules and natural products that show various biologically vital properties . They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds .科学研究应用

Anti-Inflammatory and Analgesic Effects

The title compound shares structural features with naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). By doing so, it exerts analgesic and anti-inflammatory effects . Researchers have also explored the potential of naproxen in treating severe respiratory symptoms associated with COVID-19 .

Antiviral Properties

Combining the anti-inflammatory properties of naproxen with the diverse pharmacological effects of tryptamine derivatives is of great interest. Tryptamine is a biogenic amine found in plants, animals, and microorganisms. It plays a fundamental role in the human body, regulating processes such as sleep, cognition, and behavior. Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, making it a potential candidate for managing viral infections .

Neuromodulation and Neuroprotection

Tryptamine derivatives, including serotonin, are essential signaling molecules in the central nervous system. The shared structural feature of tryptamine with neuromodulators and psychedelic compounds highlights its potential role in regulating sleep, memory, and temperature. Investigating the compound’s impact on neuromodulation and neuroprotection could yield valuable insights .

Cancer Research

Indole derivatives, like the title compound, have gained attention in cancer research. Their diverse biological properties make them promising candidates for cancer treatment. Researchers have explored the cytotoxic effects of indoles against cancer cells, suggesting potential therapeutic applications .

Antimicrobial Activity

Indole derivatives exhibit antimicrobial properties. Investigating the compound’s effectiveness against bacteria, fungi, and other pathogens could provide valuable data for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies assess the binding affinity of compounds to specific proteins. Researchers have used substituted indoles for molecular docking, targeting proteins involved in cellular processes. For instance, they explored the ability of indoles to bind to long RSH proteins, which play a role in stress responses .

作用机制

The mechanism of action of indole derivatives often involves their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . For instance, compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

属性

IUPAC Name |

methyl 4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-27-21(26)18-19(15-7-3-5-9-17(15)24-20(18)25)22-11-10-13-12-23-16-8-4-2-6-14(13)16/h2-9,12,23H,10-11H2,1H3,(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSNQPYDATFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)